molecular formula C17H18ClFN6O2 B275617 N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine

N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine

Cat. No. B275617
M. Wt: 392.8 g/mol
InChI Key: AAYGZLYRIGIFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is a newly synthesized compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine is not well understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine can reduce inflammation and pain in animal models. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine in lab experiments is its potential to provide new insights into the mechanisms of inflammation and tumor growth. However, one limitation is that its exact mechanism of action is not well understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine. One direction is to further investigate its anti-inflammatory and analgesic properties and potential use in the treatment of pain and inflammation-related disorders. Another direction is to investigate its antitumor activity and potential use in the treatment of cancer. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine involves a series of chemical reactions. The starting material is 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde, which is reacted with sodium azide to form the corresponding azide compound. The azide compound is then reduced with palladium on carbon in the presence of hydrogen gas to form the tetrazole compound. Finally, the tetrazole compound is reacted with 1,5-diaminopentane to form the desired product.

Scientific Research Applications

N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine has potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been shown to have antitumor activity, making it a potential candidate for the treatment of cancer.

properties

Product Name

N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine

Molecular Formula

C17H18ClFN6O2

Molecular Weight

392.8 g/mol

IUPAC Name

1-N-[[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C17H18ClFN6O2/c1-2-26-15-8-11(9-21-25-17(20)22-23-24-25)7-13(18)16(15)27-10-12-5-3-4-6-14(12)19/h3-8,21H,2,9-10H2,1H3,(H2,20,22,24)

InChI Key

AAYGZLYRIGIFAQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=CC=C3F

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=CC=C3F

Origin of Product

United States

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